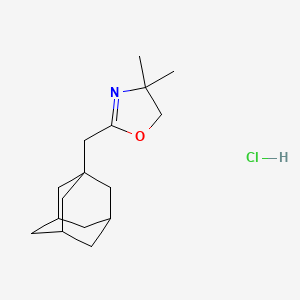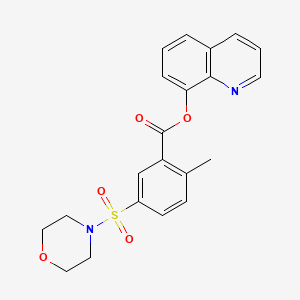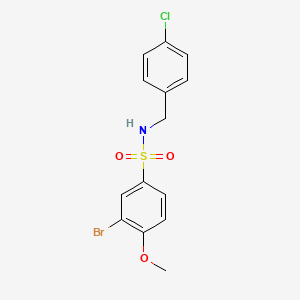
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.
Mechanism of Action
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, in Alzheimer's disease, there is an excess of glutamate which leads to the overstimulation of NMDA receptors and ultimately causes neuronal damage. 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride blocks the overstimulation of these receptors, which helps to protect the neurons from damage.
Biochemical and Physiological Effects:
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in Alzheimer's disease patients. Additionally, it has been shown to have neuroprotective effects and can help to prevent neuronal damage. It has also been shown to have anti-inflammatory effects and can help to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be safe and well-tolerated in clinical trials. However, one limitation is that it can be difficult to study the effects of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in animal models of Alzheimer's disease, as these models do not always accurately reflect the disease in humans.
Future Directions
There are a number of future directions for research on 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride. One area of research is the potential use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is ongoing research on the use of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride for the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
Synthesis Methods
The synthesis method of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine to form 1-(1-adamantyl) methylamine. This intermediate is then reacted with 2,2-dimethylpropylamine to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The hydrochloride salt is then added to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride.
Scientific Research Applications
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Additionally, it has been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-15(2)10-18-14(17-15)9-16-6-11-3-12(7-16)5-13(4-11)8-16;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLTGJSHWLODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC23CC4CC(C2)CC(C4)C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)
![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)


![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)